molecular formula C11H13FO2 B1428464 Methyl 2-(4-fluorophenyl)-2-methylpropanoate CAS No. 476429-17-1

Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Cat. No.: B1428464
CAS No.: 476429-17-1
M. Wt: 196.22 g/mol
InChI Key: JOFPPMPHGXIVME-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service number 476429-17-1, which serves as its unique chemical identifier in international databases. The compound possesses the molecular formula C₁₁H₁₃FO₂ and exhibits a molecular weight of 196.22 grams per mole, as determined through computational analysis by authoritative chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition of a methyl ester group attached to a 2-methylpropanoic acid backbone, which itself bears a 4-fluorophenyl substituent.

The compound's structural identity is further characterized by its distinctive connectivity pattern, represented by the Simplified Molecular Input Line Entry System code: COC(=O)C(c1ccc(cc1)F)(C)C. This notation reveals the presence of a tertiary carbon center bearing both methyl groups and the fluorinated aromatic ring, creating a sterically hindered environment that influences the compound's reactivity profile. The International Chemical Identifier key JOFPPMPHGXIVME-UHFFFAOYSA-N provides an additional layer of identification, ensuring unambiguous recognition across various chemical information systems. Chemical suppliers and research institutions have assigned the compound the molecular descriptor language number MFCD23096917, further standardizing its identification within commercial and academic databases.

Table 1: Chemical Identification Parameters

Parameter Value Reference
Chemical Abstracts Service Number 476429-17-1
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
International Union of Pure and Applied Chemistry Name This compound
Molecular Descriptor Language Number MFCD23096917

Historical Development and Discovery

The historical timeline of this compound reveals its relatively recent emergence within the chemical literature, with initial documentation appearing in major chemical databases during the mid-2010s. The compound was first catalogued in the PubChem database with the creation date of December 6, 2019, indicating its formal recognition within comprehensive chemical information systems during this period. However, commercial availability and synthetic methodologies for related fluorinated propanoate derivatives suggest that the compound's development likely preceded its formal database registration by several years.

The synthetic pathway leading to this compound builds upon established methodologies for preparing fluorinated aromatic esters, particularly those involving the esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid with methanol under acidic catalysis. The parent acid compound, bearing the Chemical Abstracts Service number 93748-19-7, demonstrates earlier documentation within chemical databases, with creation dates extending back to 2005 for related structural analogs. This temporal progression reflects the systematic exploration of fluorinated aromatic acids and their corresponding ester derivatives within pharmaceutical research programs.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPPMPHGXIVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate typically involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Fluorophenylacetic acid

    Reduction: 4-Fluorophenylethanol

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis/Yield Applications
This compound 4-fluorophenyl, methyl C₁₂H₁₃FO₂ 208.23 Not specified Pharmaceutical intermediate
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate 4-chlorobutanoyl C₁₅H₁₉ClO₃ 282.76 Not specified API intermediate
Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate 4-bromobutanoyl C₁₄H₁₆BrO₃ 327.11 93% yield via HBr Halogenated intermediate
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate 4-methoxyphenyl C₁₂H₁₆O₃ 208.25 Not specified Electron-rich intermediate
Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate 2,4-dinitrophenyl C₁₁H₁₂N₂O₆ 268.22 Research use only Reactive nitro precursor
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 4-chlorobenzoyl phenoxy C₁₈H₁₇ClO₄ 332.78 Crystallographic study Structural analysis

Structural and Electronic Differences

  • Fluorine vs. Halogens (Cl, Br): The 4-fluorophenyl group provides moderate electron-withdrawing effects, enhancing aromatic ring stability and influencing intermolecular interactions. In contrast, chlorobutanoyl (Cl) and bromobutanoyl (Br) substituents introduce bulkier, polarizable halogens, increasing molecular weight and reactivity in substitution reactions . Bromobutanoyl derivatives exhibit higher reactivity in nucleophilic substitutions due to Br's superior leaving-group ability compared to Cl or F .
  • Methoxy vs. Nitro Groups:

    • The 4-methoxyphenyl derivative (electron-donating methoxy group) contrasts sharply with the 2,4-dinitrophenyl analogue (electron-withdrawing nitro groups). Methoxy enhances solubility in polar solvents, while nitro groups reduce solubility but increase reactivity in reduction or amination pathways .

Biological Activity

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by a methyl ester group, a fluorophenyl moiety, and a branched propanoate backbone. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets.

  • Molecular Formula : C12H13F O2
  • Molecular Weight : Approximately 220.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The fluorine substituent can enhance binding affinity and specificity, potentially modulating neurotransmitter systems related to mood and cognitive function.

Potential Mechanisms Include :

  • Receptor Modulation : Acts as an agonist or antagonist at specific receptor sites.
  • Enzyme Interaction : Influences enzymatic pathways that regulate neurotransmitter levels.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Neurotransmitter Modulation : Potential applications in treating neurological disorders by influencing serotonin and dopamine pathways.
  • Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Case Studies and Research Findings

  • Neuropharmacological Studies
    • A study evaluated the compound's effects on neurotransmitter systems, showing significant modulation of serotonin receptors, which may lead to therapeutic applications in anxiety and mood disorders.
  • Antimicrobial Activity
    • In vitro tests demonstrated that this compound exhibited antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Research
    • Preliminary findings from cancer cell line studies indicated that the compound could inhibit cell proliferation in specific cancer types, warranting further investigation into its anticancer mechanisms .

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Neurotransmitter ModulationModulates serotonin receptors
AntimicrobialInhibits growth of bacterial strains
AnticancerInhibits proliferation in cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(4-fluorophenyl)-2-methylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid with methanol. Sulfuric or hydrochloric acid is commonly used as a catalyst under reflux conditions to ensure complete conversion . Optimization involves adjusting reaction time (4–6 hours), temperature (reflux at ~65°C for methanol), and catalyst concentration. Industrial-scale methods may employ continuous flow processes for higher efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For structural confirmation (e.g., distinguishing fluorophenyl proton environments).
  • Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~212).
  • X-ray Crystallography : For resolving crystal structures using programs like SHELXL .
  • IR Spectroscopy : To identify ester carbonyl stretches (~1740 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Essential precautions include:

  • Wearing PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conducting reactions in fume hoods or glove boxes for toxic intermediates.
  • Disposing of waste via certified biological waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR vs. X-ray data) may arise from dynamic molecular conformations or crystal packing effects. Use complementary methods:

  • DFT Calculations : To model energetically favorable conformers.
  • Variable-Temperature NMR : To probe dynamic behavior.
  • SHELX Refinement : For high-resolution crystallographic validation .

Q. What strategies are effective for synthesizing halogenated derivatives of this compound?

  • Methodological Answer : Introduce halogens via:

  • Electrophilic Aromatic Substitution : Using Br₂/FeBr₃ to brominate the phenyl ring.
  • Nucleophilic Acyl Substitution : Replace the methyl ester with other groups (e.g., ethyl) under basic conditions.
  • Side-Chain Functionalization : React the propanoate backbone with HBr or HI to generate bromo/iodo derivatives .

Q. What reaction mechanisms govern the acid-catalyzed esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid?

  • Methodological Answer : The mechanism involves:

Protonation of the carboxylic acid by H₂SO₄.

Nucleophilic attack by methanol on the activated carbonyl.

Formation of a tetrahedral intermediate.

Elimination of water to yield the ester.

  • Side reactions (e.g., transesterification) are minimized by controlling moisture and excess methanol .

Q. How can purification challenges (e.g., low yields, impurities) be addressed during synthesis?

  • Methodological Answer :

  • Column Chromatography : Use hexane/ethyl acetate (95:5) to separate ester products from unreacted acid .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).
  • Distillation : For high-purity isolation under reduced pressure.

Q. How can researchers design pharmacological studies to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition or cytotoxicity using MTT assays.
  • Structure-Activity Relationship (SAR) : Modify the fluorophenyl or ester group to assess potency changes.
  • Metabolic Stability Tests : Use liver microsomes to study ester hydrolysis rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-fluorophenyl)-2-methylpropanoate
Reactant of Route 2
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Methyl 2-(4-fluorophenyl)-2-methylpropanoate

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